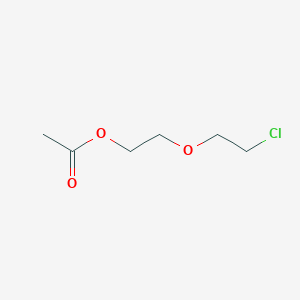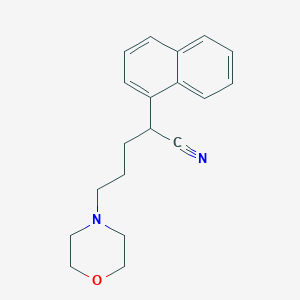
2-Chloro-4-(methylsulfonyl)aniline
説明
Synthesis Analysis
The synthesis of compounds related to 2-Chloro-4-(methylsulfonyl)aniline often involves complex reactions that include the insertion of sulfur dioxide, nucleophilic aromatic substitution, and hydrogenation steps. For example, Liu, Zheng, and Wu (2017) developed a facile assembly method to generate sulfonated oxindoles starting from anilines through the insertion of sulfur dioxide, showcasing the versatility of aniline derivatives in synthesis (Liu, Zheng, & Wu, 2017). Additionally, Baiazitov et al. (2013) described chemoselective SNAr reactions of related electrophiles with amines, demonstrating the selectivity and efficiency of such processes in modifying aniline structures (Baiazitov et al., 2013).
Molecular Structure Analysis
The molecular structure of 2-Chloro-4-(methylsulfonyl)aniline and related compounds has been extensively studied, revealing insights into their chemical behavior and reactivity. NMR, IR, and X-ray diffraction techniques are commonly used to characterize these compounds. For instance, Zhou et al. (2018) explored the C-H bond sulfonylation of anilines, indicating the critical role of molecular structure in determining the reactivity and selectivity of these reactions (Zhou et al., 2018).
Chemical Reactions and Properties
2-Chloro-4-(methylsulfonyl)aniline undergoes various chemical reactions, highlighting its reactivity and versatility. For example, chemoselective reactions involving SNAr mechanisms allow for the selective displacement of functional groups, as demonstrated by the work of Baiazitov et al. (2013). Furthermore, the study on electrosynthesis by Tang et al. (1998) illustrates the potential of electrochemical methods in modifying the chemical properties of aniline derivatives, leading to water-soluble polymers with significant conductivity (Tang et al., 1998).
Physical Properties Analysis
The physical properties of 2-Chloro-4-(methylsulfonyl)aniline, such as solubility, melting point, and boiling point, are influenced by its molecular structure. The presence of both sulfonyl and amino groups affects its polarity and solubility in various solvents. Studies like that of Tang et al. (1998) provide insights into how the synthesis conditions can impact the physical properties of aniline derivatives, particularly their solubility and conductivity (Tang et al., 1998).
Chemical Properties Analysis
The chemical properties of 2-Chloro-4-(methylsulfonyl)aniline, such as its reactivity towards nucleophilic substitution or sulfonylation reactions, are central to its utility in organic synthesis. The works of Liu, Zheng, and Wu (2017) and Zhou et al. (2018) provide examples of how these properties are exploited in synthetic chemistry to produce a wide array of functionalized molecules (Liu, Zheng, & Wu, 2017); (Zhou et al., 2018).
科学的研究の応用
“2-Chloro-4-(methylsulfonyl)aniline” is a unique chemical primarily used for research purposes . While specific applications are not readily available, here are some potential areas of application based on its chemical properties:
-
Organic Synthesis Intermediates : This compound can be used as an intermediate in the synthesis of other complex organic compounds . The specific reactions and procedures would depend on the target compound.
-
Pharmaceutical Intermediates : It could potentially be used in the synthesis of pharmaceutical compounds . The exact methods and outcomes would depend on the specific drug being synthesized.
-
Chemical Research : As a unique and rare chemical, it could be used in fundamental chemical research to study its properties and reactions .
Based on the information available, “2-Chloro-4-(methylsulfonyl)aniline” is primarily used for research purposes . Here are some additional potential applications:
Safety And Hazards
2-Chloro-4-(methylsulfonyl)aniline is harmful if swallowed, in contact with skin, or if inhaled . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust, to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .
特性
IUPAC Name |
2-chloro-4-methylsulfonylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2S/c1-12(10,11)5-2-3-7(9)6(8)4-5/h2-4H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLMRGLCBIFWPGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4051669 | |
| Record name | 2-Chloro-4-(methylsulfonyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4051669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(methylsulfonyl)aniline | |
CAS RN |
13244-35-4 | |
| Record name | 2-Chloro-4-(methylsulfonyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13244-35-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 2-chloro-4-(methylsulfonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013244354 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 2-chloro-4-(methylsulfonyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Chloro-4-(methylsulfonyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4051669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-4-mesylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.918 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-[(Phenylsulfanyl)methyl]aniline](/img/structure/B78463.png)








![2,4,10-Trioxa-7-azaundecan-11-oic acid, 7-[4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]-3-oxo-, methyl ester](/img/structure/B78478.png)
